molecular formula C12H12O3 B14235229 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one CAS No. 503810-95-5

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one

Cat. No.: B14235229
CAS No.: 503810-95-5
M. Wt: 204.22 g/mol
InChI Key: ZQFWLDDBCVSHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one typically involves the reaction of 3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one is unique due to the presence of both a furan ring and a 3-methylphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .

Properties

CAS No.

503810-95-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]-2H-furan-5-one

InChI

InChI=1S/C12H12O3/c1-9-3-2-4-10(7-9)14-8-11-5-6-12(13)15-11/h2-7,11H,8H2,1H3

InChI Key

ZQFWLDDBCVSHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.